Regioisomeric Differentiation: Pyrazole 3-Position Pyridin-3-yl (Target) Versus Pyrazole 4-Position Pyridin-3-yl (CAS 2097923-48-1)
The target compound positions the pyridin-3-yl substituent at the 3-position of the pyrazole ring, whereas the closest commercially cataloged analog (CAS 2097923-48-1) places it at the 4-position. This regioisomeric difference changes the dihedral angle between the pyrazole and pyridine rings, altering the spatial orientation of the pyridine nitrogen lone pair. In pyrazole-based kinase inhibitors, the pyridine nitrogen often serves as a critical hinge-binding element; shifting its position from the 4- to the 3-position of the pyrazole reorients this key pharmacophoric feature relative to the indole-2-carboxamide core [1]. Additionally, the target compound carries a 5-methyl substituent on the pyrazole (absent in CAS 2097923-48-1), introducing steric bulk adjacent to the ethyl linker that may restrict conformational freedom and influence target binding [2]. No head-to-head biological comparison of these two compounds has been published; the differentiation is currently structural.
| Evidence Dimension | Pyrazole substitution pattern and pyridinyl regioisomerism |
|---|---|
| Target Compound Data | Pyridin-3-yl at pyrazole C3; 5-methyl at pyrazole C5 |
| Comparator Or Baseline | CAS 2097923-48-1: pyridin-3-yl at pyrazole C4; no substituent at pyrazole C5; 6-methoxy on indole |
| Quantified Difference | Structural: distinct regioisomer; no published comparative biological data available |
| Conditions | Structural comparison based on IUPAC names and SMILES; biological differentiation not experimentally quantified in accessible literature |
Why This Matters
For procurement decisions, users selecting this compound over CAS 2097923-48-1 must recognize that these are non-interchangeable regioisomers with distinct pharmacophoric geometries; the pyridinyl nitrogen vector differs, which may yield different kinase selectivity profiles.
- [1] Zhu GD, Gong J, Gandhi VB, et al. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorg Med Chem. 2007;15(6):2441-2452. doi:10.1016/j.bmc.2007.01.010. View Source
- [2] US Patent US20050032869A1. Pyrazolyl-indole derivatives active as kinase inhibitors. See general formula I defining pyrazole substitution patterns. View Source
